molecular formula C19H22F3N5O B2643596 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097914-37-7

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2643596
CAS No.: 2097914-37-7
M. Wt: 393.414
InChI Key: HWXQLBYTYULDPU-UHFFFAOYSA-N
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Description

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Antineoplastic Activity

  • Flumatinib, a compound with a structure involving trifluoromethyl and pyrimidinyl groups, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. The study identified main metabolic pathways in humans, which might be relevant for understanding the metabolism of similar compounds (Gong et al., 2010).

Antiproliferative Activity

  • A series of pyrimidin-4-one derivatives exhibited significant antiproliferative effects against various human cancer cell lines, indicating potential applications in cancer research (Mallesha et al., 2012).

DNA Interaction

  • Studies on unfused aromatic systems containing terminal piperazino substituents, similar in structure to the compound , have shown interactions with DNA through intercalation and groove-binding, suggesting applications in studying DNA-targeted therapies (Wilson et al., 1990).

Antimicrobial Activity

  • Research on 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines demonstrated antimicrobial potential, indicating a possible research application in developing new antimicrobial agents (Imran et al., 2016).

Pharmacokinetics

  • The pharmacokinetics of dipeptidyl peptidase inhibitors involving pyrimidin-2-yl and piperazin-1-yl groups were explored, providing insights into the absorption, metabolism, and excretion of these compounds, which could be relevant for similar compounds (Sharma et al., 2012).

Design and Synthesis for Tuberculosis Treatment

  • Novel fluoroquinolones with piperazin-1-yl substituents showed in vivo activity against Mycobacterium tuberculosis, suggesting potential research applications in designing drugs for tuberculosis treatment (Shindikar & Viswanathan, 2005).

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c20-19(21,22)16-10-17(24-12-23-16)26-7-5-13(6-8-26)11-27-18(28)9-14-3-1-2-4-15(14)25-27/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXQLBYTYULDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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